N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
N-(3-Methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1-isopropyl group, a 3-methoxybenzylamine substituent at the 5-position, and a hydrogen atom at the 3-position of the pyrazole ring (Figure 1). Pyrazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands in metal coordination .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3/h4-9,11,15H,10H2,1-3H3 |
InChI Key |
STLJEVMXDVTBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-methoxybenzylamine with an appropriate pyrazole derivative. One common method is the condensation of 3-methoxybenzylamine with 1-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1- and 5-Positions
Table 1: Structural Comparison of Pyrazol-5-Amine Derivatives
Key Observations:
Aromatic substituents (e.g., 4-fluorophenyl or pyrimidin-2-yl) introduce π-π stacking capabilities, which may influence binding affinity in biological systems .
5-Position Substituents :
- Methoxybenzyl groups at the 5-position (as in the target compound and its 4-methoxy analog) contribute to lipophilicity and electronic effects. The 3-methoxy substitution in the target compound may offer distinct steric and electronic profiles compared to 2- or 4-methoxy isomers .
Key Observations:
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound is absent in the provided evidence, insights can be drawn from analogs:
- Lipophilicity: The 3-methoxybenzyl group likely increases logP compared to non-aromatic substituents, enhancing membrane permeability .
- Metabolic Stability : The isopropyl group may reduce oxidative metabolism compared to smaller alkyl chains (e.g., methyl or ethyl) .
Biological Activity
N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of organic molecules. Its molecular formula is and it has a molecular weight of 245.32 g/mol. The compound features a pyrazole ring connected to a methoxybenzyl group and an isopropyl substitution, which contributes to its unique chemical properties and potential biological activities.
Structural Characteristics
The structural configuration of this compound allows for various interactions with biological targets. The methoxy group enhances lipophilicity, which can improve bioavailability and facilitate interactions with cellular components. This compound's specific substitution pattern influences its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.32 g/mol |
| Functional Groups | Methoxy, Isopropyl, Pyrazole |
Preliminary studies suggest that this compound may exhibit activity against various enzymes and receptors, modulating their functions through specific binding interactions. Research indicates potential efficacy in targeting metabolic pathways, although the exact mechanisms remain to be fully elucidated.
Case Studies
- Enzyme Inhibition Studies :
- Antifungal Activity :
- Anti-inflammatory Properties :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related pyrazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-N-(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine | Ethyl group instead of isopropyl | Different steric effects impacting binding properties |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Tert-butyl group | Variations in steric hindrance affecting reactivity |
| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-triazol-1-yl)propan-1-one | Contains triazole instead of pyrazole | Different pharmacological profiles due to ring structure |
Future Directions in Research
Further investigations are necessary to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:
- Molecular Docking Studies : To identify specific protein targets and binding affinities.
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in relevant disease models.
- Structure–Activity Relationship (SAR) Analysis : To optimize the compound's biological properties through systematic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
